molecular formula C7H7Cl2NO B12959745 3,5-Dichloro-6-ethylpyridin-2(1H)-one

3,5-Dichloro-6-ethylpyridin-2(1H)-one

Cat. No.: B12959745
M. Wt: 192.04 g/mol
InChI Key: MVELPARKKWCMOK-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-ethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, an ethyl group at the 6th position, and a ketone group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-6-ethylpyridin-2(1H)-one typically involves the chlorination of 6-ethylpyridin-2(1H)-one. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atoms are introduced at the 3rd and 5th positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-6-ethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 3,5-Dichloro-6-ethylpyridin-2(1H)-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-6-ethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-6-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-6-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of an ethyl group.

    3,5-Dichloro-2-pyridinol: Lacks the ethyl group and has a hydroxyl group instead of a ketone.

    3,5-Dichloro-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a ketone.

Uniqueness

3,5-Dichloro-6-ethylpyridin-2(1H)-one is unique due to the presence of both chlorine atoms and an ethyl group on the pyridine ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

3,5-dichloro-6-ethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H7Cl2NO/c1-2-6-4(8)3-5(9)7(11)10-6/h3H,2H2,1H3,(H,10,11)

InChI Key

MVELPARKKWCMOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=O)N1)Cl)Cl

Origin of Product

United States

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